Diclofenac diethylamine
Overview
Description
Diclofenac Diethylamine is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. It is a derivative of phenylacetic acid and is known for its effectiveness in managing conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . This compound works by inhibiting the enzymes cyclooxygenase-1 and cyclooxygenase-2, which are responsible for the production of prostaglandins, compounds that contribute to inflammation and pain .
Mechanism of Action
Target of Action
Diclofenac diethylamine primarily targets cyclooxygenase (COX)-1 and -2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
This compound acts by inhibiting the activity of COX enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are key mediators in the inflammatory response .
Pharmacokinetics
This compound exhibits the following ADME properties:
- Absorption : When given orally, the absorption of diclofenac is rapid and complete .
- Distribution : Diclofenac is over 99.7% bound to serum proteins, primarily albumin .
- Metabolism : Diclofenac undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine .
- Excretion : The drug is excreted via bile (35%) and urine (65%) .
These properties impact the bioavailability of this compound, with its high protein binding contributing to its distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate the signs and symptoms of conditions such as osteoarthritis and rheumatoid arthritis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation in which this compound is delivered can significantly enhance its solubility and release kinetics . Therapeutic Deep Eutectic Systems (THEDES), a novel, green, and biocompatible solvent system, has been shown to enhance the solubility of this compound by approximately tenfold compared to conventional solvents like dimethyl sulfoxide and ethanol .
Biochemical Analysis
Biochemical Properties
Diclofenac diethylamine interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This interaction is crucial in its role as an NSAID, as it directly influences the biochemical reactions involved in inflammation and pain signaling .
Cellular Effects
The primary cellular effect of this compound is the reduction of inflammation and pain signaling. By inhibiting COX-1 and COX-2 enzymes, it decreases the production of PGs, which are key players in these processes . This can influence various cellular processes, including cell signaling pathways and gene expression related to inflammation and pain.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to COX-1 and COX-2 enzymes, inhibiting their activity and reducing the production of PGs . This results in decreased inflammation and pain signaling. The binding interactions with these enzymes are crucial for its effectiveness as an NSAID .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, studies have shown that the degradation of this compound can be influenced by various factors, such as temperature and pH
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that diclofenac can cause a high death rate among certain species at high doses
Metabolic Pathways
This compound is involved in metabolic pathways related to the production of PGs. It interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This can also affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is distributed within cells and tissues primarily through its interaction with COX-1 and COX-2 enzymes
Subcellular Localization
The subcellular localization of this compound is likely related to its target enzymes, COX-1 and COX-2, which are found in various compartments within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diclofenac Diethylamine typically involves the reaction of 2,6-dichloroaniline with phenylacetic acid. The process includes the following steps:
Nitration: 2,6-dichloroaniline is nitrated to form 2,6-dichloro-4-nitroaniline.
Reduction: The nitro group is reduced to an amino group, resulting in 2,6-dichloro-4-aminophenylacetic acid.
Amidation: The amino group is then reacted with phenylacetic acid to form Diclofenac.
Industrial Production Methods: In industrial settings, this compound is often produced using an emulgel formulation. This involves combining isopropyl myristate, isopropyl alcohol, and propylene glycol as penetration enhancers, with carbomer 980 as a water-based gel substrate matrix. Liquid paraffin is used as an oil-phase matrix, and polysorbate 80 and glycerol monostearate/distearate are used as emulsifiers .
Chemical Reactions Analysis
Types of Reactions: Diclofenac Diethylamine undergoes various chemical reactions, including:
Oxidation: Diclofenac can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert Diclofenac to its corresponding amine derivatives.
Substitution: Diclofenac can undergo substitution reactions, particularly halogenation, where chlorine atoms are replaced by other halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.
Major Products:
Oxidation: Quinone imine derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated Diclofenac derivatives.
Scientific Research Applications
Diclofenac Diethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with various chemical agents.
Biology: this compound is used to study the effects of NSAIDs on cellular processes and inflammation pathways.
Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in treating various inflammatory conditions.
Industry: this compound is used in the formulation of topical gels and patches for pain relief
Comparison with Similar Compounds
- Ibuprofen
- Naproxen
- Ketoprofen
- Indomethacin
- Piroxicam
Diclofenac Diethylamine stands out due to its balanced efficacy and safety profile, making it a widely used NSAID in both clinical and research settings.
Properties
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVZPANTCLRASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999449 | |
Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78213-16-8 | |
Record name | Diclofenac diethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78213-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diclofenac diethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, compd. with N-ethylethanamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICLOFENAC DIETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGQ35Z71K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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